N-{2,2,2-trichloro-1-[6-(piperidin-1-yl)-9H-purin-9-yl]ethyl}furan-2-carboxamide
CAS No.:
Cat. No.: VC16044642
Molecular Formula: C17H17Cl3N6O2
Molecular Weight: 443.7 g/mol
* For research use only. Not for human or veterinary use.
![N-{2,2,2-trichloro-1-[6-(piperidin-1-yl)-9H-purin-9-yl]ethyl}furan-2-carboxamide -](/images/structure/VC16044642.png)
Specification
Molecular Formula | C17H17Cl3N6O2 |
---|---|
Molecular Weight | 443.7 g/mol |
IUPAC Name | N-[2,2,2-trichloro-1-(6-piperidin-1-ylpurin-9-yl)ethyl]furan-2-carboxamide |
Standard InChI | InChI=1S/C17H17Cl3N6O2/c18-17(19,20)16(24-15(27)11-5-4-8-28-11)26-10-23-12-13(21-9-22-14(12)26)25-6-2-1-3-7-25/h4-5,8-10,16H,1-3,6-7H2,(H,24,27) |
Standard InChI Key | RAWUNBOYWDOVKU-UHFFFAOYSA-N |
Canonical SMILES | C1CCN(CC1)C2=NC=NC3=C2N=CN3C(C(Cl)(Cl)Cl)NC(=O)C4=CC=CO4 |
Introduction
Chemical Identity and Nomenclature
N-{2,2,2-Trichloro-1-[6-(piperidin-1-yl)-9H-purin-9-yl]ethyl}furan-2-carboxamide (CAS RN: 325703-80-8) is a synthetically engineered molecule combining purine, piperidine, and furan moieties. Its IUPAC name reflects the connectivity of these subunits:
-
Purine core: A bicyclic aromatic system substituted at position 6 with a piperidin-1-yl group.
-
Trichloroethyl chain: A 2,2,2-trichloroethyl group attached to the purine’s N9 position.
-
Furan-2-carboxamide: A furan ring linked via a carboxamide bond to the trichloroethyl group.
Table 1: Key Identifiers and Synonyms
Structural and Stereochemical Analysis
The molecule’s architecture integrates three pharmacophoric elements:
-
Purine scaffold: A bicyclic system common in nucleotide analogs, often associated with kinase inhibition or adenosine receptor modulation.
-
Piperidine substitution: The 6-piperidin-1-yl group introduces a basic nitrogen, potentially enhancing solubility and target binding.
-
Trichloroethyl-furan carboxamide: This lipophilic segment may influence membrane permeability and metabolic stability.
Stereochemistry
While the compound contains one stereocenter (the trichloroethyl-attached carbon), available data indicate no defined stereochemistry in its registered form (0 of 1 stereocenters specified) . This suggests the compound is either racemic or synthesized as a non-chiral intermediate.
Physicochemical Properties
Computational models predict key properties:
Table 2: Calculated Physicochemical Parameters
The high LogP value and low aqueous solubility suggest limited bioavailability without formulation aids. The polar surface area (94.8 Ų) aligns with molecules capable of moderate blood-brain barrier penetration .
Synthetic Considerations
-
Purine functionalization: Mitsunobu or nucleophilic substitution to install the piperidine group at C6.
-
Trichloroethylation: Radical or electrophilic addition of trichloroethanol to N9.
-
Carboxamide coupling: Standard amide bond formation between the trichloroethylamine and furan-2-carboxylic acid.
Challenges include controlling stereochemistry at the trichloroethyl center and avoiding purine ring decomposition under harsh conditions.
Research Gaps and Future Directions
Critical unanswered questions include:
-
Synthetic accessibility: Optimizing yield and stereocontrol.
-
Target identification: High-throughput screening against kinase panels.
-
ADMET profiling: In vitro assessment of metabolic stability and CYP inhibition.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume